Cas no 1806359-12-5 (6-Acetylbenzo[d]oxazole-2-acetonitrile)
6-Acetylbenzo[d]oxazole-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Acetylbenzo[d]oxazole-2-acetonitrile
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- Inchi: 1S/C11H8N2O2/c1-7(14)8-2-3-9-10(6-8)15-11(13-9)4-5-12/h2-3,6H,4H2,1H3
- InChI Key: YHJLWHFSSYFLHP-UHFFFAOYSA-N
- SMILES: O1C(CC#N)=NC2C=CC(C(C)=O)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 307
- XLogP3: 1.1
- Topological Polar Surface Area: 66.9
6-Acetylbenzo[d]oxazole-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081003294-250mg |
6-Acetylbenzo[d]oxazole-2-acetonitrile |
1806359-12-5 | 98% | 250mg |
$5,007.07 | 2022-03-31 | |
| Alichem | A081003294-500mg |
6-Acetylbenzo[d]oxazole-2-acetonitrile |
1806359-12-5 | 98% | 500mg |
$7,736.82 | 2022-03-31 | |
| Alichem | A081003294-1g |
6-Acetylbenzo[d]oxazole-2-acetonitrile |
1806359-12-5 | 98% | 1g |
$12,407.22 | 2022-03-31 |
6-Acetylbenzo[d]oxazole-2-acetonitrile Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 6-Acetylbenzo[d]oxazole-2-acetonitrile
Recent Advances in the Study of 6-Acetylbenzo[d]oxazole-2-acetonitrile (CAS: 1806359-12-5) in Chemical Biology and Pharmaceutical Research
The compound 6-Acetylbenzo[d]oxazole-2-acetonitrile (CAS: 1806359-12-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring an acetyl-substituted benzo[d]oxazole core linked to an acetonitrile moiety, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in the scientific literature.
Recent studies have highlighted the role of 6-Acetylbenzo[d]oxazole-2-acetonitrile as a versatile scaffold in medicinal chemistry. Its structural features make it an attractive candidate for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a potent inhibitor of protein kinases involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate its binding affinity and selectivity, paving the way for further optimization of this compound for anti-inflammatory drug development.
In addition to its kinase inhibitory properties, 6-Acetylbenzo[d]oxazole-2-acetonitrile has shown promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its ability to induce apoptosis in cancer cell lines by modulating the activity of key apoptotic proteins. The researchers employed high-throughput screening and flow cytometry to elucidate the compound's mechanism of action, revealing its potential as a lead compound for anticancer therapeutics. These findings underscore the importance of further preclinical evaluation to assess its safety and efficacy in vivo.
The synthetic accessibility of 6-Acetylbenzo[d]oxazole-2-acetonitrile has also been a focus of recent investigations. A novel, scalable synthesis route was described in Organic Process Research & Development (2023), which emphasized green chemistry principles to minimize environmental impact. This method achieved a high yield and purity, addressing previous challenges associated with the compound's production. Such advancements in synthesis are critical for enabling large-scale studies and eventual clinical translation.
Despite these promising developments, challenges remain in the optimization of 6-Acetylbenzo[d]oxazole-2-acetonitrile for therapeutic use. Issues such as metabolic stability, bioavailability, and off-target effects need to be systematically addressed through structure-activity relationship (SAR) studies and medicinal chemistry optimization. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 6-Acetylbenzo[d]oxazole-2-acetonitrile (CAS: 1806359-12-5) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities, coupled with recent synthetic advancements, position it as a valuable tool for probing disease mechanisms and developing novel therapeutics. Future research should focus on expanding its applications, refining its pharmacological properties, and exploring its potential in combination therapies. This compound exemplifies the dynamic nature of modern pharmaceutical research, where innovative chemical entities continue to drive progress in addressing unmet medical needs.
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